4'-OH-2,3',5',6-Tetrabromodiphenyl Ether
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Overview
Description
4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether is a halogenated organic compound with the molecular formula C12H6Br4O2 and a molecular weight of 501.79 g/mol . It is a derivative of diphenyl ether, where four bromine atoms and one hydroxyl group are substituted on the aromatic rings. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether is typically synthesized through the bromination of diphenyl ether. The process involves the reaction of diphenyl ether with bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions . The reaction is carried out in a solvent like chloroform or carbon tetrachloride, and the temperature is maintained at around 0-5°C to ensure selective bromination at the desired positions on the aromatic rings.
Industrial Production Methods
In an industrial setting, the production of 4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether follows a similar bromination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atoms can be reduced to form less brominated diphenyl ethers.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Less brominated diphenyl ethers.
Substitution: Functionalized diphenyl ethers with various substituents.
Scientific Research Applications
4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of other brominated compounds and is used in studies related to halogenated organic chemistry.
Biology: It is used in toxicological studies to understand the effects of brominated compounds on biological systems.
Medicine: Research on its potential effects on human health, including its role as an endocrine disruptor.
Industry: Utilized as a flame retardant in various materials, including plastics and textiles.
Mechanism of Action
The mechanism of action of 4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether involves its interaction with biological molecules. It can bind to hormone receptors, such as estrogen receptors, and disrupt normal hormonal functions. This compound can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage . Additionally, it can interfere with enzyme activities, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether is compared with other similar compounds, such as:
2,2’,4,4’-Tetrabromodiphenyl Ether: Another brominated diphenyl ether with similar flame retardant properties but different substitution patterns.
2,3’,4,4’-Tetrabromodiphenyl Ether: Similar in structure but with different bromine atom positions, leading to variations in reactivity and biological effects.
The uniqueness of 4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.
Properties
CAS No. |
1622183-96-3 |
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Molecular Formula |
C12H6Br4O2 |
Molecular Weight |
501.794 |
IUPAC Name |
2,6-dibromo-4-(2,6-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-7-2-1-3-8(14)12(7)18-6-4-9(15)11(17)10(16)5-6/h1-5,17H |
InChI Key |
APAMXFBEBPWCIO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Br)OC2=CC(=C(C(=C2)Br)O)Br)Br |
Origin of Product |
United States |
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